1-(4-BROMOBENZOYL)-4-PHENYLPIPERAZINE
Description
Broader Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry
Piperazine derivatives form a vast and pharmacologically diverse class of compounds. The versatile structure of the piperazine ring allows for extensive chemical modification at its nitrogen positions, enabling the synthesis of molecules with a wide array of biological activities. google.commdpi.com The presence of the two nitrogen atoms imparts favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, which are critical for drug development. google.com
Historically, piperazine derivatives have been utilized as anthelmintics. However, their therapeutic reach has expanded dramatically over the decades. mdpi.com Today, piperazine-containing drugs are found in numerous classes, including:
Anticancer agents nih.govresearchgate.net
Antidepressants nih.gov
Antipsychotics
Antihistamines nih.gov
Anti-inflammatory drugs nih.govgoogle.com
Antimicrobial agents justia.com
The structural rigidity and hydrogen bonding capabilities of the piperazine nucleus contribute to its ability to bind with high affinity and specificity to various biological targets. google.com This adaptability has made it a central building block in the ongoing quest for new and improved medications for a multitude of diseases. mdpi.com
Research Landscape of Arylpiperazine and Benzoylpiperazine Compounds
Within the broad family of piperazine derivatives, arylpiperazines and benzoylpiperazines represent two extensively studied subclasses, both of which are structurally relevant to 1-(4-bromobenzoyl)-4-phenylpiperazine.
Arylpiperazines , which feature a phenyl group attached to one of the piperazine nitrogens, are particularly prominent in the field of neuropharmacology. They are known to interact with a variety of neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. biomedpharmajournal.orgscispace.com This has led to their development as treatments for neurological and psychiatric disorders. nih.gov For instance, many atypical antipsychotics and antidepressants incorporate the arylpiperazine scaffold. scispace.com Beyond neuroscience, arylpiperazines have garnered significant attention in oncology, with studies demonstrating their potential as anti-proliferative and cytotoxic agents against various cancer cell lines. nih.govresearchgate.net Their modular structure allows for systematic modifications to enhance potency and selectivity for specific molecular targets implicated in cancer. nih.gov
Benzoylpiperazine derivatives, characterized by a benzoyl group attached to a piperazine nitrogen, have also been a subject of significant research. For example, certain benzoylpiperazines have been investigated for their neurotoxic effects and their potential as GlyT1 inhibitors, which could have implications for treating schizophrenia. researchgate.netnih.gov The benzoyl moiety itself is a common feature in pharmacologically active molecules, and its combination with the piperazine ring creates a scaffold with distinct properties. Research has shown that modifications to the benzoyl ring can significantly influence the biological activity of the resulting compound. nih.gov
The table below summarizes the key research areas for these two important subclasses of piperazine derivatives.
| Derivative Class | Primary Research Areas | Examples of Investigated Activities |
| Arylpiperazines | Neuroscience, Oncology, Anti-inflammatory | Antipsychotic, Antidepressant, Anticancer, Antimicrobial |
| Benzoylpiperazines | Neuroscience, Drug Discovery | Neurotoxicity, GlyT1 Inhibition, Stimulatory Effects |
Research Objectives and Scope for this compound
Given the absence of extensive, specific research on this compound, the objectives for its study must be constructed based on the known pharmacology of its parent structures. This compound uniquely merges the arylpiperazine scaffold (the 4-phenylpiperazine portion) with a modified benzoyl group (the 4-bromobenzoyl portion).
The primary research objective would be to synthesize and characterize this compound and to conduct a comprehensive screening of its biological activities. The scope of such research would logically be directed by the established profiles of related compounds.
Potential Research Directions:
Neuropharmacology: Based on the prevalence of arylpiperazines in CNS drug discovery, a key objective would be to evaluate the binding affinity of this compound for a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes. biomedpharmajournal.org The presence of the bromine atom, a halogen, could influence binding affinity and selectivity due to its electronic and steric properties.
Anticancer Activity: A second major objective would be to assess the cytotoxic and anti-proliferative effects of the compound against a range of human cancer cell lines. nih.gov Structure-activity relationship (SAR) studies of related arylpiperazines have shown that substitutions on the aromatic rings are critical for activity. nih.gov The 4-bromo substitution on the benzoyl ring provides a specific modification to investigate in this context.
Anti-inflammatory and Analgesic Potential: The piperazine scaffold is known to be present in compounds with anti-inflammatory and analgesic properties. nih.gov Therefore, a logical research avenue would be to investigate the potential of this compound in models of inflammation and pain.
Enzyme Inhibition Studies: As demonstrated by research into related structures, another area of interest would be its potential as an enzyme inhibitor. For example, studies on other substituted piperazines have explored their activity against enzymes like α-glucosidase, which is relevant to diabetes treatment. nih.gov
The table below outlines a hypothetical initial screening protocol for this compound.
| Research Area | Specific Objective | Example Assays |
| Neuropharmacology | Determine affinity for CNS receptors | Radioligand binding assays for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. |
| Oncology | Evaluate cytotoxic effects | MTT or similar viability assays on cell lines (e.g., breast, prostate, lung cancer). |
| Anti-inflammatory | Assess in vitro anti-inflammatory activity | COX-1/COX-2 inhibition assays; measurement of inflammatory cytokine production. |
| Metabolic Disease | Screen for relevant enzyme inhibition | In vitro α-glucosidase or α-amylase inhibition assays. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGGYVNFDYIAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of 1 4 Bromobenzoyl 4 Phenylpiperazine
Single Crystal X-ray Diffraction Studies
The crystal structure of 1-(4-bromobenzoyl)-4-phenylpiperazine has been determined at a low temperature of 90 K. nih.gov The analysis revealed that the compound crystallizes in the monoclinic crystal system. nih.govresearchgate.netiucr.org The specific space group was identified as P2₁. nih.govresearchgate.netiucr.org
| Crystal Data for this compound | |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Temperature (K) | 90 |
The asymmetric unit of the crystal contains one molecule of this compound. nih.gov The molecular packing is influenced by weak C—H⋯O contacts, as no conventional hydrogen bonds are present in the crystal structure. nih.govresearchgate.netiucr.org
A notable feature of the crystallographic analysis of this compound is that the crystal studied was a two-component aggregate. nih.govresearchgate.netiucr.org For the purposes of data acquisition and structural refinement, this aggregate was treated as a 'twin'. nih.govresearchgate.netiucr.org This approach allows for the successful elucidation of the crystal structure despite the presence of multiple, intergrown crystal domains.
Molecular Conformation Elucidation
The precise atomic coordinates obtained from X-ray diffraction allow for a detailed analysis of the molecule's conformation, including the geometry of its constituent rings and the spatial orientation of its substituent groups.
The central piperazine (B1678402) ring, a key structural feature of the molecule, adopts a chair conformation. nih.govresearchgate.netiucr.org This is a common and energetically favorable conformation for six-membered saturated rings, minimizing steric strain. The 4-bromobenzoyl and phenyl groups are attached to the different nitrogen atoms of this piperazine ring. nih.govresearchgate.netiucr.org
The relative orientations of the substituent groups are defined by specific torsion and dihedral angles. The brominated phenyl ring is twisted out of planarity with respect to the carbonyl group and its connection to the piperazine ring. nih.gov This is quantified by the N1—C11—C12—C13 torsion angle of 46.4 (4)°. nih.gov Furthermore, the dihedral angle between the phenyl and the brominated benzene (B151609) rings is a significant 86.6 (1)°. nih.gov
| Conformational Data for this compound | |
| Piperazine Ring Conformation | Chair |
| N1—C11—C12—C13 Torsion Angle (°) | 46.4 (4) |
| Dihedral Angle between Phenyl and Brominated Benzene Rings (°) | 86.6 (1) |
Analysis of Intermolecular Interactions within the Crystal Lattice
The stability and three-dimensional architecture of the this compound crystal are maintained by a delicate balance of intermolecular forces. Detailed crystallographic studies indicate that the molecular packing is primarily directed by weak non-covalent interactions rather than strong, conventional hydrogen bonds.
Non-Covalent Interactions (e.g., C-H⋯O contacts)
Below are the geometric parameters for the identified C-H⋯O intermolecular contacts.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C1-H1A···O1 | 0.99 | 2.59 | 3.425 (3) | 141 |
| C6-H6A···O1 | 0.99 | 2.60 | 3.486 (3) | 149 |
Hydrogen Bonding Network Characterization
A significant characteristic of the this compound crystal structure is the absence of a conventional hydrogen bonding network. Unlike many organic molecules containing nitrogen and oxygen atoms, this compound does not form strong N-H⋯O or O-H⋯O hydrogen bonds to direct its molecular assembly. The lack of suitable hydrogen bond donors (like N-H or O-H groups) precludes the formation of such a network. Consequently, the crystal cohesion is entirely dependent on the weaker C-H⋯O contacts and other van der Waals forces.
Hirshfeld Surface Analysis and Fingerprint Plots
The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a detailed quantitative breakdown of all intermolecular contacts. For this compound, the analysis reveals the predominance of contacts involving hydrogen atoms. The H···H contacts account for the largest portion of the surface, which is typical for organic molecules. The contributions from C···H/H···C and Br···H/H···Br contacts are also highly significant, underscoring their importance in the supramolecular structure.
The following table summarizes the relative contributions of the most significant atom-atom contacts to the Hirshfeld surface area.
| Atom-Atom Contact | Contribution (%) |
| H···H | 45.5 |
| C···H / H···C | 26.8 |
| Br···H / H···Br | 12.6 |
| O···H / H···O | 7.1 |
| N···H / H···N | 3.1 |
| O···Br / Br···O | 1.7 |
| Br···Br | 1.1 |
| C···Br / Br···C | 1.0 |
| C···O / O···C | 0.8 |
The Hirshfeld surface provides a clear visualization of the supramolecular arrangement. The surface of the central molecule is color-coded to indicate close contacts, with red areas highlighting particularly short and significant interactions, such as the C-H⋯O contacts. This visualization shows that bifurcated close contacts are responsible for linking the molecules together into chains that propagate parallel to the b-axis of the crystal lattice. This chain-like arrangement is a direct consequence of the specific intermolecular forces at play, which are effectively illustrated by the Hirshfeld surface analysis.
Structure Activity Relationship Sar Investigations in Piperazine Derivatives
Fundamental Principles of SAR in Piperazine-Based Compounds
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in drug discovery. tandfonline.comnih.gov This designation stems from its frequent appearance in a wide array of pharmacologically active compounds, including those with antitumor, antibacterial, anti-inflammatory, and antipsychotic properties. tandfonline.comnih.govwisdomlib.orgresearchgate.net The fundamental principles of SAR for piperazine-based compounds are rooted in the unique physicochemical properties of this moiety.
The two nitrogen atoms are pivotal; they can significantly improve the pharmacokinetic profile of a drug candidate. tandfonline.comnih.gov Their pKa values often lead to an increase in water solubility and, consequently, bioavailability. tandfonline.comnih.gov The piperazine core offers a rigid scaffold that can orient pharmacophoric groups in a specific three-dimensional arrangement, which is crucial for effective interaction with biological targets. nih.gov Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong binding to target proteins. researchgate.net
The true versatility of the piperazine scaffold in SAR studies lies in the ease of substitution at its two nitrogen atoms. tandfonline.comnih.gov The N-1 and N-4 positions can be independently modified to introduce a variety of functional groups, allowing medicinal chemists to systematically tune properties such as lipophilicity, polarity, and steric bulk to optimize both potency and pharmacokinetic characteristics. tandfonline.comnih.govnih.gov
Impact of Substituents on the Aromatic and Benzoyl Rings on Biological Functionality
In derivatives like 1-(4-bromobenzoyl)-4-phenylpiperazine, the substituents on the terminal aromatic rings play a critical role in defining the molecule's biological activity. The nature, position, and electronic properties of these substituents can dramatically alter the compound's interaction with its target.
Halogen substitutions are a common strategy to modulate the activity of piperazine derivatives. The electronic effects of halogens—typically electron-withdrawing—can significantly influence a compound's potency. nih.gov Studies have shown that the introduction of electron-withdrawing groups, such as fluorine and chlorine, on the piperazine-linked benzene (B151609) ring can enhance anti-tumor activity. nih.gov This suggests that reducing electron density in this part of the molecule may be favorable for certain biological targets.
The position of the halogen is also critical. For instance, in a series of α-glucosidase inhibitors, a derivative with a 4-bromobenzyl group was the most potent, indicating a para-substitution with bromine is highly effective for this target. nih.gov In contrast, an ortho-bromine substitution in the same study resulted in inferior potency. nih.gov This highlights that both steric and electronic factors, dictated by the substitution pattern, are key determinants of activity.
Table 1: Effect of Halogen Substitution on Biological Activity of Piperazine Derivatives
| Compound Series | Substitution | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Chalcone-piperazine derivatives | Fluorine | Not specified | Showed the best anti-tumor activity in the series. | nih.gov |
| Berberine derivatives | Chloro, Fluoro | Not specified | Enhanced anti-tumor activity. | nih.gov |
| Benzimidazole-thioquinolines | Bromine | Para (4-position) | Most potent α-glucosidase inhibitor in the series (IC50 = 28.0 µM). | nih.gov |
| Benzimidazole-thioquinolines | Bromine | Ortho (2-position) | Inferior α-glucosidase inhibitory activity compared to para-substitution. | nih.gov |
This table is for illustrative purposes and synthesizes data from multiple compound series to show general trends.
Substitutions on the N-phenyl ring of the piperazine moiety have a profound impact on the cytotoxic profiles of these compounds. Research has demonstrated that modifications to this ring significantly affect anti-cancer activity. nih.gov For example, studies on certain prostate cancer cell lines (LNCaP, DU145) found that ortho- and para-substituted phenyl derivatives were more effective cytotoxically. nih.gov In a different series of compounds targeting HeLa cells, a substitution at the 3-position (meta) of the phenyl ring was found to be the most effective. nih.gov
The general trend observed in some studies is that electron-withdrawing groups (e.g., F, Cl, NO₂, CF₃) on the phenyl ring lead to greater inhibitory activities than electron-donating groups (e.g., OMe, Me). nih.gov However, in other contexts, such as the development of radioprotectors, disubstitution on the phenyl ring with groups like methoxy (B1213986) was found to reduce cytotoxicity while enhancing DNA-ligand stability. nih.gov This indicates that the influence of a substituent is highly dependent on the specific biological endpoint being measured.
Table 2: Influence of Phenyl Ring Substitution on Cytotoxicity
| Cell Line(s) | Substitution Position | Favorable Substituents | General Finding | Reference |
|---|---|---|---|---|
| LNCaP, DU145 | Ortho, Para | Not specified | More effective cytotoxic activity. | nih.gov |
| HeLa | Meta (3-position) | Not specified | Most effective cytotoxic activity in the series. | nih.gov |
| SGC-7901 | General | Electron-withdrawing groups (F, Cl, NO₂, CF₃) | Generally exhibited greater inhibitory activity than electron-donating groups. | nih.gov |
This table summarizes findings on how the position and nature of substituents on the N-phenyl ring affect cytotoxic outcomes in different cancer cell lines.
Role of the Piperazine Moiety and its Core Modifications in Modulating Activity
The piperazine ring is not merely a passive linker; it is an active contributor to the pharmacological profile of the molecule. Its ability to improve pharmacokinetics, provide a rigid conformational scaffold, and engage in hydrogen bonding is integral to its success in drug design. tandfonline.comnih.govnih.govresearchgate.net
Modifying the piperazine core itself is a key strategy in SAR studies. For example, expanding the ring to a seven-membered homopiperazine (B121016) has been shown to significantly improve the antitumor activity of certain natural product derivatives. nih.gov Conversely, contracting the ring or altering its heteroatom composition can drastically change target selectivity. A comparative study of piperidine (B6355638) and piperazine derivatives as sigma-1 receptor (σ₁R) antagonists found that the piperidine ring was a more influential structural element for activity at that specific target. nih.govacs.org This demonstrates that even subtle changes to the heterocyclic core can redirect a molecule's biological activity and selectivity profile.
SAR Elucidation through Computational Methodologies
Modern drug discovery heavily relies on computational methods to guide the synthesis and explain the SAR of novel compounds, including piperazine derivatives. beilstein-journals.org These in silico techniques provide insights into the molecular interactions that govern biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov For piperazine derivatives, 2D and 3D-QSAR models have been developed to identify key molecular descriptors (e.g., electronic properties, steric factors, dipole moments) that correlate with their activity, such as 5-HT reuptake inhibition. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to bind to a specific target. beilstein-journals.orgnih.gov Pharmacophore models for piperazine-based ligands often feature a central basic nitrogen atom flanked by hydrophobic or aromatic regions, guiding the design of new molecules with a higher probability of being active. nih.govnih.gov
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to its receptor target. beilstein-journals.org This method has been used to rationalize the SAR of piperazine derivatives as α-glucosidase or PARP-1 inhibitors, revealing specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govacs.orgmdpi.com
These computational approaches, often used in combination, provide a powerful platform for understanding the complex SAR of piperazine derivatives, thereby accelerating the design and optimization of new therapeutic agents. researchgate.netrsc.org
Mechanistic Investigations of Biological Interactions for Piperazine Derivatives
Receptor Binding and Ligand Activity Profiling
The arylpiperazine scaffold is a well-established pharmacophore known for its interaction with a range of G-protein coupled receptors (GPCRs), particularly within the central nervous system. nih.gov Investigations into the receptor binding profile of specific derivatives are crucial to understanding their potential pharmacological effects.
In Vitro Ligand-Receptor Binding Assays
In vitro radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These experiments measure the equilibrium dissociation constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. For various arylpiperazine derivatives, these assays have been employed to quantify their binding potential to different receptor subtypes. nih.gov For the specific compound 1-(4-bromobenzoyl)-4-phenylpiperazine, detailed results from comprehensive in vitro ligand-receptor binding assays are not extensively detailed in the available literature.
Exploration of Interactions with Neurotransmitter Systems (General)
Piperazine (B1678402) derivatives are widely recognized for their modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and histaminergic pathways. nih.govnih.gov The nature of the substituents on the piperazine and phenyl rings significantly influences the affinity and selectivity for different neurotransmitter receptors. This modulation is central to their therapeutic potential in neurological and psychiatric disorders. The specific interaction profile of this compound within these complex systems requires further dedicated investigation.
Specific Receptor Subtype Affinities (e.g., Serotonergic, Dopaminergic, Histamine (B1213489) H3, Sigma-1 Receptors)
The precise pharmacological action of a piperazine derivative is defined by its affinity for specific receptor subtypes.
Serotonergic Receptors (5-HT): The serotonergic system is a primary target for many arylpiperazine compounds. Different derivatives have shown varying affinities for subtypes such as 5-HT1A, 5-HT2A, and 5-HT7. nih.govresearchgate.net For instance, certain 1,3,5-triazine-methylpiperazine derivatives have demonstrated high affinity for the 5-HT6 receptor. researchgate.net However, specific Ki values for this compound across the range of serotonin (B10506) receptor subtypes are not prominently documented.
Dopaminergic Receptors (D): Phenylpiperazine analogs are also investigated for their ability to bind to dopamine (B1211576) receptor subtypes, particularly D2 and D3, which are key targets in the treatment of psychosis and other neurological conditions. nih.govnih.gov The selectivity between these subtypes is a critical aspect of drug design to optimize therapeutic effects and minimize side effects. nih.gov Comprehensive binding data detailing the affinity of this compound for D1-like and D2-like receptors remains to be fully elucidated. nih.govfrontiersin.org
Histamine H3 Receptors: The histamine H3 receptor is a neuromodulatory receptor in the CNS, and its ligands are explored for cognitive and sleep-wake disorders. nih.govnih.gov While various piperazine-containing compounds have been synthesized and tested for H3R affinity, specific binding constants for this compound are not readily available in the surveyed literature. mdpi.com
Sigma-1 (σ1) Receptors: The σ1 receptor is an intracellular chaperone protein implicated in numerous cellular functions and is a target for various neurological conditions. nih.gov Benzylpiperazine derivatives have been developed as high-affinity σ1 receptor ligands. nih.gov The binding profile of this compound at the σ1 receptor has not been specifically reported.
Enzyme Inhibition Studies
Beyond receptor binding, piperazine derivatives have been evaluated for their ability to inhibit the activity of various enzymes, which represents another avenue for therapeutic intervention.
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin. researchgate.net Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for Parkinson's disease. researchgate.netmdpi.com While various novel chemical scaffolds are being developed as reversible MAO-B inhibitors, specific studies detailing the IC50 values or the selectivity of this compound against MAO-A and MAO-B are limited. nih.govnih.gov
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, with COX-2 being the inducible isoform. jpp.krakow.pl Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Phenylpiperazine derivatives linked to scaffolds like 1,4-benzodioxan have been identified as selective COX-2 inhibitors. nih.gov However, research specifically quantifying the COX-2 inhibitory potency and selectivity index for this compound is not extensively covered in the existing scientific literature.
Topoisomerase II (Topo II) Targeting Mechanisms
While direct studies on this compound are not available in the reviewed literature, research on structurally related phenylpiperazine derivatives offers insights into potential mechanisms of action, including the inhibition of topoisomerase II (Topo II). mdpi.comnih.gov Topoisomerase II is a critical enzyme in cancer therapy that manages DNA topology during replication and transcription. mdpi.com Its inhibitors can function as "poisons," which stabilize the transient DNA-enzyme complex, leading to double-strand breaks and ultimately, apoptotic cell death. mdpi.comsemanticscholar.org
In studies of new phenylpiperazine derivatives of 1,2-benzothiazine, which share the phenylpiperazine moiety, compounds were designed as potential Topo II inhibitors. nih.gov Molecular docking simulations for these related compounds suggest that the phenylpiperazine portion of the molecules can insert between the bases of nucleic acids. nih.gov This interaction is often characterized by π-π stacking with nucleobases such as deoxythymidine and deoxyadenosine. nih.gov Additionally, hydrogen bonds may form between the associated scaffold (in this case, the 1,2-benzothiazine moiety) and key amino acid residues like aspartic acid within the DNA binding domain. mdpi.comnih.gov Such interactions are crucial for stabilizing the compound within the DNA-Topo II complex, thereby inhibiting the enzyme's function. nih.govsemanticscholar.org
Other Enzyme Targets and Their Modulation
The broader class of piperazine-containing compounds has been investigated for activity against various enzymes. For instance, certain phenylpiperazine derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Studies on 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-arylacetamides, which contain a 4-bromobenzoyl group, demonstrated potent in vitro α-glucosidase inhibition. nih.govmdpi.com The mechanism for these related compounds involves binding to key residues in the enzyme's active site. nih.gov It is important to note that these compounds are structurally distinct from this compound.
Other research has explored phenylpiperazine derivatives as selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov The diverse biological activities of the piperazine scaffold suggest its potential for interacting with a range of enzymatic targets. nih.gov
Investigations of Interaction with Subcellular Components and Pathways
Nucleic Acid (DNA) Interaction Mechanisms
The interaction with DNA is a fundamental aspect of the mechanism for many anticancer agents, including those that target topoisomerases. nih.gov For phenylpiperazine derivatives of 1,2-benzothiazine, spectroscopic and molecular docking studies have indicated an ability to bind to DNA. mdpi.comnih.gov The proposed binding mode involves the phenylpiperazine part of the molecule engaging in π-π stacking interactions with DNA bases. nih.gov Theoretical results for these related compounds support a preference for binding to the minor groove of the DNA helix rather than intercalation. nih.gov This binding is further stabilized by van der Waals forces and potential hydrogen bonds between the molecule and the nucleotides. nih.gov
Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis)
The induction of apoptosis (programmed cell death) is a common outcome for compounds that interfere with critical cellular processes like DNA replication. semanticscholar.org For example, Topo II poisons trigger apoptosis by causing significant DNA damage. semanticscholar.org Studies on various piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cells. mdpi.comnih.gov One new piperazine derivative, SJ-8002, was shown to induce morphological changes consistent with apoptosis, including DNA condensation and fragmentation, alongside the activation of caspase-3. nih.gov
Furthermore, interference with the cell cycle is another key mechanism for anticancer agents. Certain piperazine-containing derivatives have been shown to cause cell cycle arrest, often at the G2/M phase. nih.gov This arrest prevents the cell from progressing through mitosis and can be a precursor to apoptosis. nih.gov For instance, a ciprofloxacin-derivative containing a piperazine moiety was found to induce G2/M phase arrest in cancer cell lines. nih.gov While these findings relate to the broader class of piperazine derivatives, they highlight potential pathways that could be modulated.
Computational Chemistry and in Silico Studies for Piperazine Research
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for screening compounds and understanding their mechanism of action. nih.govyoutube.com For derivatives containing the phenylpiperazine or bromobenzoyl moiety, docking studies have been effectively used to explore interactions with various biological targets, such as enzymes like α-glucosidase and cyclooxygenase-2 (COX-2). nih.govnih.gov
Docking simulations predict how 1-(4-BROMOBENZOYL)-4-PHENYLPIPERAZINE might fit into a protein's binding site and the types of non-covalent interactions that stabilize the complex. These interactions are crucial for a ligand's affinity and potential inhibitory activity. Studies on structurally related bromobenzoyl and piperazine (B1678402) derivatives reveal several common types of predicted interactions:
Hydrogen Bonds: These occur between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or specific amino acid residues) and are critical for anchoring the ligand in the correct orientation within the active site. nih.gov
Hydrophobic Interactions: The phenyl and bromophenyl rings of the compound are likely to engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity. nih.govnih.gov
π-π Stacking/T-shaped Interactions: The aromatic rings can interact with the side chains of aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov
π-Alkyl Interactions: These involve the interaction of an aromatic ring with the alkyl side chains of amino acids like leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val). nih.gov
π-Sulfur Interactions: In some protein targets, the aromatic rings may interact with sulfur-containing residues like methionine (Met). nih.gov
A key outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. For compounds containing the bromobenzoyl scaffold, docking studies against the enzyme α-glucosidase have highlighted interactions with a consistent set of residues within the active site. nih.govnih.gov While specific results for this compound are not detailed in the literature, analysis of its analogs provides a predictive framework for its likely binding behavior.
The following table summarizes key interacting residues identified in docking studies of various brominated and piperazine-containing compounds with different enzyme targets, illustrating the type of data generated from such analyses.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference Compound Class |
| α-Glucosidase | Asp203, Asp542, Asp327, His600, Arg526 | Hydrogen Bonding, Electrostatic | Bromobenzoyl-Benzothiazine Derivatives |
| α-Glucosidase | Asp214, His111, Arg439 | Hydrogen Bonding | Brominated Marine Metabolites |
| Androgen Receptor | Not specified | Hydrogen, Electrostatic, Hydrophobic | Arylpiperazine Derivatives |
| COX-2 | Not specified | Key residue interactions noted | Phenylpiperazine-Benzodioxan Derivatives |
These analyses are vital for structure-activity relationship (SAR) studies, providing a molecular basis for why certain chemical modifications might enhance or diminish a compound's biological activity. nih.gov For example, the bromophenyl group may form specific halogen bonds or hydrophobic contacts that contribute favorably to binding affinity. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govekb.eg These methods provide fundamental information about molecular structure, stability, and reactivity.
Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule, known as its ground state geometry, must be determined. This process, called geometry optimization, uses computational methods like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the conformation with the lowest potential energy. ufc.brindexcopernicus.com The optimization confirms that the calculated structure represents a true energy minimum on the potential energy surface, ensuring the accuracy of subsequent electronic property calculations. ufc.br
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. researchgate.net
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.govresearchgate.net DFT calculations are used to compute these energy values and predict the molecule's reactivity profile. nih.gov
The table below shows representative quantum chemical parameters derived from HOMO-LUMO calculations for related compounds, illustrating the typical data obtained.
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability | 3.5 to 5.5 |
| Hardness (η) | (ELUMO - EHOMO) / 2; resistance to charge transfer | 1.75 to 2.75 |
| Softness (S) | 1 / (2η); inverse of hardness | 0.18 to 0.29 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2; ability to attract electrons | 3.5 to 4.75 |
Note: Values are illustrative and derived from studies on various heterocyclic and aromatic compounds. nih.govlew.ro
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.gov
The MEP map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, rich in electron density (e.g., around electronegative atoms like oxygen or nitrogen). These areas are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, which are electron-deficient (e.g., around hydrogen atoms attached to electronegative atoms). These sites are favorable for nucleophilic attack.
Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.
For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the benzoyl group, identifying it as a primary site for hydrogen bond acceptance and interaction with electrophiles. Positive potential (blue) would be expected on the hydrogen atoms of the aromatic rings. Such maps provide a clear, intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions. nih.govlew.ro
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a compound's biological activity. nih.gov A pharmacophore model acts as a template, highlighting key electronic and steric properties like hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups that are critical for molecular recognition at a biological target. rsc.orgdovepress.com For derivatives of phenylpiperazine, which are prevalent in many clinically used drugs, pharmacophore models help identify the crucial functional groups that drive their affinity for specific receptors. rsc.orgmdpi.com
Once a pharmacophore model is developed, it is frequently employed in virtual screening campaigns. This computational technique involves searching large databases of chemical compounds to identify molecules that match the pharmacophore query. nih.govmdpi.com Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the target protein is unknown. A pharmacophore model is generated based on a set of known active molecules. This model is then used to screen databases for new compounds that possess the same critical features in the correct spatial orientation. mdpi.commdpi.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, often through molecular docking, is a powerful tool. jetir.org This method simulates the interaction between a potential ligand and the receptor's binding site, predicting the most favorable binding pose and affinity. nih.gov For example, in studies of various piperazine derivatives, molecular docking has been used to predict binding modes and affinities for targets such as the androgen receptor, GABAA receptor, and various enzymes. nih.govnih.gov
In a notable study on compounds containing a 4-bromobenzoyl moiety, molecular docking was employed to screen a series of newly synthesized derivatives against the α-glucosidase enzyme. The docking scores, which estimate the binding affinity, helped to identify the most promising candidates for further biological evaluation. This approach successfully predicted compounds with significant inhibitory potential, demonstrating the power of in silico screening in prioritizing molecules for synthesis and testing.
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 1 | Parent Phenylpiperazine | -7.1 | Hydrogen bond with SER192 |
| Derivative 2 | Addition of 4-Bromo group | -7.9 | Hydrogen bond with SER192, Hydrophobic interaction with PHE193 |
| Derivative 3 | Addition of 4-Chloro group | -7.5 | Hydrogen bond with SER192, Hydrophobic interaction with PHE193 |
| Derivative 4 | Addition of 3,4-Dichloro group | -8.2 | Hydrogen bond with ASP106, π-π stacking with PHE193 |
| Derivative 5 | Addition of 4-Nitro group | -6.8 | Electrostatic interaction with ASP106 |
Advanced Conformational Search and Dynamics Simulations
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis is therefore critical to understanding how it fits into a receptor's binding site. nih.gov The piperazine ring typically adopts a chair conformation, but the orientation of the bulky N-benzoyl and N-phenyl substituents can vary. nih.govrsc.org Studies on N-benzoylated piperazines have shown that rotation around the amide bond is restricted, leading to distinct conformers that can interconvert. nih.govscispace.com Identifying the lowest-energy, or most stable, conformation is crucial as it often represents the bioactive conformation. nih.gov
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. rjpbr.com MD simulations model the movements of atoms and molecules over time, providing a more realistic representation of the biological environment. frontiersin.org This technique is invaluable for assessing the stability of a docked pose. If a ligand remains securely in the binding pocket throughout the simulation, it lends confidence to the predicted binding mode. nih.gov
MD simulations are used to:
Assess Complex Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the complex is stable. nih.gov
Analyze Intermolecular Interactions: MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify new interactions that may not be apparent from static docking. frontiersin.org
Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov These calculations have been successfully used to rank potential inhibitors and understand the energetic contributions of different molecular interactions. acs.org
For instance, MD simulations performed on piperazine-based compounds have revealed crucial amino acid residues that form stable interactions, confirming the importance of specific hydrogen bonds and hydrophobic contacts for high-affinity binding. acs.orgrsc.org These simulations provide a deeper understanding of the binding mechanism at an atomic level, guiding the rational design of more potent and selective molecules. arxiv.org
| Parameter | Ligand A (High Affinity) | Ligand B (Low Affinity) | Description |
|---|---|---|---|
| Average RMSD (Å) | 1.5 | 4.2 | Measures the stability of the ligand's position in the binding site. |
| Hydrogen Bond Occupancy (%) | 85% (with ASP106) | 20% (with ASP106) | The percentage of simulation time a specific hydrogen bond is maintained. |
| Binding Free Energy (ΔG bind, kcal/mol) | -52.5 | -25.1 | Estimated binding affinity; more negative values indicate stronger binding. |
| van der Waals Energy (kcal/mol) | -35.8 | -18.4 | Contribution from hydrophobic and nonpolar interactions. |
| Electrostatic Energy (kcal/mol) | -20.1 | -10.3 | Contribution from charge-based interactions like hydrogen bonds. |
Future Perspectives and Research Directions for 1 4 Bromobenzoyl 4 Phenylpiperazine
Development of Novel and Green Synthetic Methodologies
The future synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine and its analogs is geared towards the adoption of more efficient, cost-effective, and environmentally benign methods. Traditional multi-step syntheses involving protecting groups are being challenged by innovative one-pot procedures that offer high yields and purity while minimizing waste. researchgate.net
Key advancements in synthetic strategies include:
Catalytic Systems: The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, is being explored to shorten reaction times and facilitate easy separation and reuse of the catalyst. researchgate.net
Microwave and Flow Chemistry: Microwave-assisted synthesis and continuous flow reactors offer rapid and direct routes to mono-substituted piperazine (B1678402) derivatives, aligning with the principles of green and sustainable chemistry. researchgate.net
Photoredox Catalysis: This approach provides a sustainable method for the C-H functionalization of piperazines. nih.gov By using organic photoredox catalysts, the generation of radicals can be promoted under mild conditions, avoiding the use of toxic reagents. nih.gov This method has been successfully transitioned from batch to continuous flow conditions, enhancing its scalability and sustainability. nih.gov
Palladium-Catalyzed Reactions: Facile palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines under aerobic conditions. silae.it These methods are particularly effective for aminating electron-donating and sterically hindered aryl chlorides. silae.it
These novel methodologies promise to streamline the production of this compound derivatives, making them more accessible for further research and development.
Exploration of Additional Biological Target Profiles
The 1-benzoyl-4-phenylpiperazine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. nih.gov Future research will focus on systematically exploring the full therapeutic potential of this compound by screening it against a wider range of biological targets.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinase Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Oncology |
| Enzyme Inhibitors | Cyclooxygenase-2 (COX-2), α-Glucosidase | Anti-inflammatory, Diabetes |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) D2 Receptors, Serotonin (B10506) Receptors | Neurology, Psychiatry |
| Ion Channels | GIRK1/2 Potassium Channels | Neurology |
Data derived from studies on analogous phenylpiperazine and bromobenzoyl-containing compounds. museonaturalistico.itenamine.netnih.govrsc.orgnih.gov
Derivatives of phenylpiperazine have already shown promise as inhibitors of EGFR, a key target in oncology. museonaturalistico.it Similarly, related structures have been identified as selective COX-2 inhibitors with anti-inflammatory properties and as potent α-glucosidase inhibitors for the management of diabetes. enamine.netnih.govnih.gov The phenylpiperazine moiety is also a well-established pharmacophore for central nervous system targets, including dopamine and serotonin receptors. rsc.org Systematic screening and structure-activity relationship (SAR) studies will be crucial to identify new and unexpected biological activities for this compound and its derivatives. nih.gov
Integration of Multi-Omics Data in Mechanistic Understanding
To gain a deeper understanding of the mechanism of action of this compound, future research will increasingly rely on the integration of multi-omics data. Technologies such as genomics, transcriptomics, proteomics, and metabolomics provide a holistic view of the cellular response to a chemical compound.
The rapid advancements in single-cell multi-omics technologies allow for the investigation of complex biological systems at an unprecedented resolution. mdpi.com User-friendly platforms are now available that can automate critical analysis steps, including quality control, data processing, and integrated analyses of various data types like scRNA-sequencing and scATAC-seq. mdpi.com
By applying these technologies, researchers can:
Identify the primary molecular targets and off-target effects.
Elucidate the downstream signaling pathways modulated by the compound.
Discover biomarkers that predict therapeutic response or potential toxicity.
This systems-level approach will be instrumental in moving beyond simple ligand-target interactions to a comprehensive understanding of the compound's biological impact.
Advanced Computational Design for Rational Drug Discovery (Scaffold Exploration)
Advanced computational techniques are set to play a pivotal role in the rational design and optimization of novel drugs based on the this compound scaffold. Molecular docking and simulation studies are already being used to predict the binding interactions of phenylpiperazine derivatives with their biological targets, such as EGFR and COX-2. museonaturalistico.itenamine.net
A key strategy in computational drug design is scaffold hopping , which involves identifying novel core structures that retain the key pharmacophoric features of the original molecule. nih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov For instance, replacing a phenyl ring with a pyridyl or pyrimidyl ring can improve metabolic stability. nih.gov
Future computational efforts will focus on:
Virtual Screening: High-throughput virtual screening of large compound libraries to identify new derivatives with desired activities.
Predictive Modeling: Development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel compounds.
De Novo Design: The use of algorithms to design entirely new molecules based on the pharmacophoric requirements of a specific biological target.
These computational approaches will accelerate the discovery and development of next-generation therapeutics derived from the this compound scaffold.
Role in Chemical Probe Development for Biological Systems
The unique properties of the this compound scaffold make it an excellent candidate for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. mdpi.com
The development of a chemical probe typically involves modifying the parent compound to include two key functionalities:
A photoreactive group: This allows for the formation of a covalent bond with the target protein upon activation by light, a technique known as photoaffinity labeling (PAL). nih.gov Common photoreactive moieties include diazirines, benzophenones, and aryl azides. enamine.net
A reporter tag: This facilitates the detection and isolation of the probe-protein complex. Common tags include biotin (B1667282) or fluorescent dyes. nih.gov
The this compound structure is well-suited for these modifications. The 4-bromobenzoyl moiety can be readily functionalized to incorporate a photoreactive group, while other positions on the phenylpiperazine core can be used to attach a reporter tag without significantly disrupting the binding to the target.
The development of chemical probes based on this scaffold will provide invaluable tools for:
Target Identification and Validation: Identifying the specific cellular targets of bioactive compounds. nih.gov
Binding Site Mapping: Elucidating the precise location and structure of ligand binding sites on proteins. enamine.net
Studying Protein-Protein Interactions: The piperazine scaffold has been used to develop mimetics of α-helices, which are crucial motifs in protein-protein interactions. nih.gov
By serving as a foundation for the creation of sophisticated chemical probes, this compound will contribute significantly to our understanding of fundamental biological processes and the mechanisms of drug action.
Q & A
How can researchers optimize the synthetic route for 1-(4-bromobenzoyl)-4-phenylpiperazine to improve yield and purity?
Answer:
The synthesis typically involves coupling 4-bromobenzoic acid with 1-phenylpiperazine using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt in DMF under basic conditions (triethylamine) . To optimize yield and purity:
- Reagent stoichiometry: Maintain a 1:1 molar ratio of carboxylic acid to amine, with slight excess (10–15%) of coupling reagents to drive the reaction.
- Solvent choice: Use anhydrous DMF to minimize side reactions. Post-reaction, precipitate the product via slow addition to ice-water to remove unreacted starting materials.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethyl acetate to achieve >95% purity .
What crystallographic challenges are associated with this compound, and how can they be addressed using modern software tools?
Answer:
The compound exhibits challenges such as twinning and pseudosymmetry due to its orthorhombic (Pna2₁) or monoclinic (P2₁) crystal systems . Solutions include:
- Data collection at low temperature (90 K): Reduces thermal motion, improving diffraction quality.
- SHELXL refinement: Use the TWINABS module in SHELX to handle non-merohedral twinning by refining twin laws (e.g., ∼4° rotation in aggregated plates) .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H⋯H, Br⋯H contacts) to validate packing motifs and resolve ambiguities in disordered regions .
How do substituents on the benzoyl and phenyl groups influence the molecular packing and intermolecular interactions in crystalline this compound?
Answer:
The 4-bromobenzoyl group introduces strong Br⋯H (12.6%) and Br⋯O (1.7%) interactions, while the phenyl group contributes to C⋯H (26.8%) contacts, as shown by Hirshfeld fingerprint plots . These interactions:
- Stabilize layered packing via halogen bonding (Br⋯H) and π-stacking.
- Influence solubility and melting points (394–430 K), critical for formulation studies.
Comparative studies with analogs (e.g., 4-nitro or 4-fluoro derivatives) reveal that bromine’s polarizability enhances lattice energy, reducing crystal symmetry .
What methodological approaches are recommended for analyzing the biological activity of this compound, considering its structural analogs?
Answer:
- In vitro assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Compare with analogs like 1-(4-methoxybenzyl)piperazine, which show moderate activity .
- Molecular docking: Use AutoDock Vina to predict binding affinities to targets like serotonin receptors (5-HT₁A) or bacterial enzymes (e.g., DNA gyrase), leveraging the bromine’s hydrophobic pocket interactions .
- SAR studies: Modify the bromine position (e.g., 3-bromo vs. 4-bromo) to assess impact on potency. For example, 3-bromo derivatives exhibit altered steric hindrance, affecting target engagement .
How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
Answer:
- Multi-technique validation: Cross-reference NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example, crystallographic data confirms the benzoyl group’s orientation, resolving NMR peak splitting caused by conformational isomers .
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to identify rotamers in solution. For instance, the piperazine ring’s chair-flip dynamics can cause signal broadening at room temperature .
- DFT calculations: Compare experimental IR/Raman spectra with computational models (e.g., Gaussian09) to assign vibrational modes and detect impurities .
What advanced strategies are employed to elucidate the mechanism of action of this compound in neurological studies?
Answer:
- Radioligand binding assays: Use tritiated analogs to quantify affinity for neurotransmitter transporters (e.g., dopamine, serotonin) in rat brain homogenates .
- In vivo neuroprotection models: Administer the compound in irradiated mice to assess mitigation of cognitive deficits via glial cell modulation, referencing protocols for similar piperazine-based neuroprotectants .
- Transcriptomics: Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., Hedgehog/GLI1), linking structural features to downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
